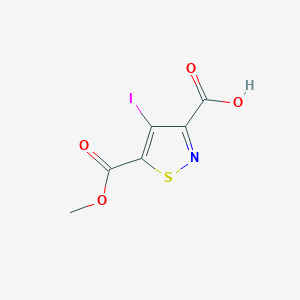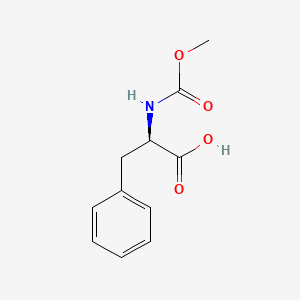
(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid
Descripción general
Descripción
(R)-2-(Methoxycarbonylamino)-3-phenylpropanoic acid, also known as (R)-MPA, is a compound of significant importance in the scientific research field. It is a chiral carboxylic acid that is widely used in asymmetric synthesis, as a building block for pharmaceuticals, and in biochemistry and physiology research.
Aplicaciones Científicas De Investigación
(R)-MPA is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmaceuticals. It is used as a chiral building block for the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It is also used in the synthesis of chiral catalysts, which are important for asymmetric synthesis. In addition, (R)-MPA has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition and activation.
Mecanismo De Acción
(R)-MPA acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It inhibits these enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This inhibition leads to an increase in the amount of substrate that is available for the enzyme to bind to, resulting in an increase in the rate of enzyme activity.
Biochemical and Physiological Effects
(R)-MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to inhibit the production of certain proteins. In addition, (R)-MPA has been found to have anti-inflammatory and antioxidant properties, as well as to be an inhibitor of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-MPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in large quantities, making it ideal for use in large-scale experiments. Additionally, (R)-MPA is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to (R)-MPA, such as its instability in water and its sensitivity to light.
Direcciones Futuras
There are a number of potential future directions for (R)-MPA. One potential direction is the development of new synthetic methods for the synthesis of (R)-MPA. Additionally, there is potential for the development of new applications for (R)-MPA, such as the use of (R)-MPA as a chiral catalyst for asymmetric synthesis. Finally, there is potential for the development of new derivatives of (R)-MPA, such as fluorinated derivatives, which could have improved properties and applications.
Propiedades
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDLYPUUZBIV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

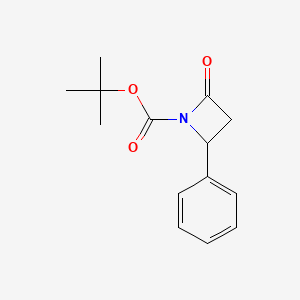
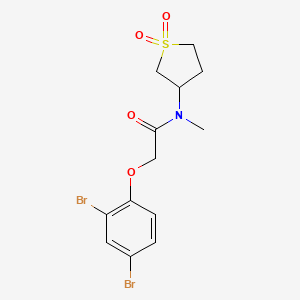
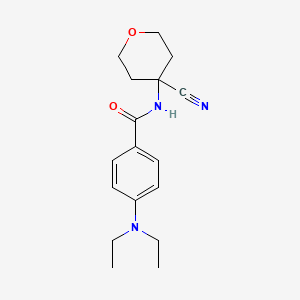
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
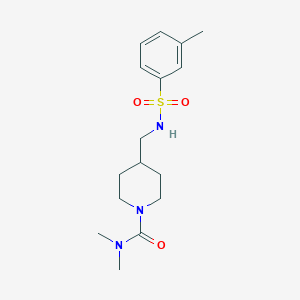
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
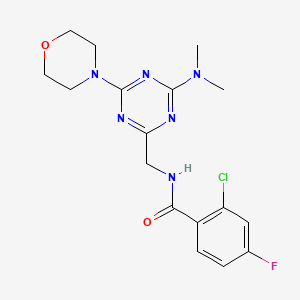
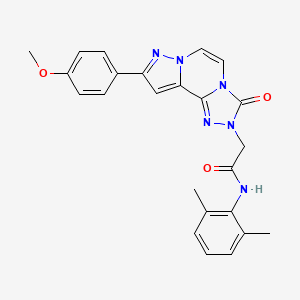
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
